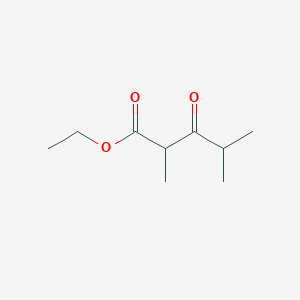

Ethyl 2,4-dimethyl-3-oxopentanoate

Description

Properties

CAS No. |

7251-96-9 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2,4-dimethyl-3-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

JALTUNPRESCIAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dimethyl-3-oxopentanoate is extensively used as a building block in organic synthesis. Its reactivity allows it to serve as an intermediate in the formation of complex organic molecules. It can undergo various reactions:

- Reduction : The compound can be reduced to its corresponding alcohol using carbonyl reductases, demonstrating excellent optical purity.

- Oxidation : It can be oxidized to form carboxylic acids, expanding its utility in synthetic pathways.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives useful in medicinal chemistry.

Medicinal Chemistry

In the pharmaceutical industry, ethyl pivaloylacetate is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its ability to serve as a substrate for enzyme studies is particularly valuable:

- Enzyme Studies : It facilitates the evaluation of enzyme activity and stereoselectivity, especially for ketoreductases that are critical in producing chiral compounds essential for pharmaceuticals.

Case Study 1: Stereoselective Reduction

A study demonstrated that ethyl pivaloylacetate was effectively reduced by a specific carbonyl reductase with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals.

Case Study 2: Biocatalysis Applications

Research highlighted the application of ethyl pivaloylacetate in biocatalysis for pharmaceutical manufacturing. Its role as a substrate for diverse enzymatic transformations makes it a valuable tool for producing complex molecules with precise stereochemistry.

Industrial Applications

Beyond research and medicinal chemistry, this compound finds use in the production of fragrances and flavors due to its pleasant odor profile. Its versatility makes it an attractive option for various industrial applications.

Comparison with Similar Compounds

Ethyl 2,2,4-Trimethyl-3-Oxopentanoate (CAS 4447-64-7)

Methyl 4,4-Dimethyl-3-Oxopentanoate (CAS 55107-14-7)

Trifluoromethylsulfonyl-Substituted Analogs

- Example 1: Methyl 2-(2,2-bis(trifluoromethylsulfonyl)ethyl)-4,4-dimethyl-3-oxopentanoate (4e) Molecular formula: C₁₂H₁₆F₆O₇S₂ Molecular weight: 450.32 g/mol .

- Example 2: Ethyl 2-(2,2-bis(trifluoromethylsulfonyl)ethyl)-4,4-dimethyl-3-oxopentanoate (4f) Molecular formula: C₁₃H₁₈F₆O₇S₂ Molecular weight: 464.33 g/mol .

- Key differences: Bulky trifluoromethylsulfonyl groups enhance electron-withdrawing effects, altering reactivity in Michael additions. Higher molecular weights and polarities result in lower solubility in non-polar solvents .

Preparation Methods

Reaction Mechanism and Substrate Selection

In the case of this compound, the reaction typically utilizes ethyl acetoacetate (ethyl 3-oxobutanoate) and ethyl 2-methylpropanoate (ethyl isobutyrate) as starting materials. The mechanism proceeds as follows:

-

Enolate Formation : A strong base (e.g., sodium ethoxide) deprotonates the α-hydrogen of ethyl acetoacetate, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of ethyl 2-methylpropanoate, forming a tetrahedral intermediate.

-

Elimination : The intermediate expels an ethoxide ion, yielding this compound and ethanol as a byproduct.

Optimization and Yield Considerations

Key parameters influencing yield include:

-

Base Strength : Sodium ethoxide (1.0 equivalent) ensures complete enolate formation without over-decomposition.

-

Solvent : Anhydrous ethanol or toluene enhances reaction efficiency by stabilizing intermediates.

-

Temperature : Reflux conditions (78–110°C) accelerate the reaction, achieving yields of 70–85%.

Table 1: Claisen Condensation Parameters for this compound

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Sodium ethoxide | 78–85 |

| Solvent | Anhydrous ethanol | 70–80 |

| Temperature | 78°C (reflux) | 82 |

| Reaction Time | 6–8 hours | — |

For laboratories requiring modular synthesis, stepwise alkylation offers precise control over methyl group placement. This method involves the sequential introduction of methyl groups to a pre-formed β-keto ester backbone.

Initial β-Keto Ester Formation

Ethyl 3-oxopentanoate serves as the precursor, synthesized via:

Sequential Methylation

-

First Alkylation (2-Position) :

-

Second Alkylation (4-Position) :

Table 2: Stepwise Alkylation Efficiency

| Step | Reagents | Yield (%) |

|---|---|---|

| 2-Position Methylation | Methyl iodide, K₂CO₃ | 65–75 |

| 4-Position Methylation | Methyl triflate, LDA | 50–60 |

Cross-Aldol Condensation: Alternative Route

The cross-Aldol condensation between ethyl acetoacetate and aldehydes provides an alternative pathway, though it is less commonly employed due to regioselectivity challenges.

Reaction Design

-

Enolate Generation : Ethyl acetoacetate is deprotonated using lithium hexamethyldisilazide (LiHMDS) in THF at −78°C.

-

Aldehyde Addition : Isobutyraldehyde (2-methylpropanal) is introduced, leading to nucleophilic attack at the aldehyde carbonyl.

-

Dehydration : The β-hydroxy ketone intermediate undergoes acid-catalyzed dehydration to form the α,β-unsaturated ketone.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding this compound.

Limitations

-

Regioselectivity : Competing self-condensation of ethyl acetoacetate reduces overall efficiency.

-

Yield : Typically 40–50%, making this method less favorable for large-scale synthesis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors to enhance throughput.

Large-Scale Claisen Condensation

Green Chemistry Innovations

Recent advances focus on solvent-free conditions and biocatalysts:

Table 3: Industrial Method Comparison

| Method | Catalyst | Yield (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Continuous Claisen | MgO/Al₂O₃ | 78 | 12 |

| Enzymatic | Lipase B | 65 | 8 |

| Microwave-Assisted | None | 70 | 15 |

Q & A

Q. What are the common synthetic routes for Ethyl 4,4-dimethyl-3-oxopentanoate?

Ethyl 4,4-dimethyl-3-oxopentanoate is typically synthesized via Claisen-type condensations . For example:

- Method : React ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate under basic conditions (e.g., sodium ethoxide). The reaction proceeds via enolate formation, followed by alkylation and esterification. Purification is achieved through vacuum distillation (bp 88–90°C at 10 mmHg) .

- Yield : ~50% after distillation, with purity confirmed by GC or HPLC .

Q. How is the purity and structure of Ethyl 4,4-dimethyl-3-oxopentanoate confirmed?

Spectroscopic and analytical methods are employed:

- IR Spectroscopy : Key peaks include C=O stretching at 1717 cm⁻¹ (keto group) and ester C=O at 1717 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 172.22 (M⁺) .

- Elemental Analysis : Confirms C (62.77%), H (9.36%), and O (27.87%) .

- Chromatography : Chiral GC or HPLC for enantiomeric purity assessment .

Q. What are the key physicochemical properties relevant to experimental design?

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 88–90°C (10 mmHg) | |

| Density | 0.967 g/mL at 20°C | |

| Refractive Index (n²⁰/D) | 1.432 | |

| Storage Conditions | -20°C, sealed in dry conditions |

Advanced Research Questions

Q. What factors influence the enzymatic reduction of β-ketoesters like Ethyl 4,4-dimethyl-3-oxopentanoate?

- Substrate Specificity : In studies with Neurospora crassa oxidoreductase (NcCR), no activity was observed for Ethyl 4,4-dimethyl-3-oxopentanoate, likely due to steric hindrance from the 4,4-dimethyl groups. Comparatively, less hindered substrates (e.g., ethyl 3-oxobutanoate) show higher reactivity .

- Methodological Insight : Use molecular docking simulations to analyze enzyme-substrate interactions. Experimental screening should prioritize substrates with linear alkyl chains or smaller substituents.

Q. How does hydrolysis affect the biodegradation profile of Ethyl 4,4-dimethyl-3-oxopentanoate?

- Hydrolysis Mechanism : In aqueous solutions (pH 7, 20°C), esters hydrolyze to carboxylic acids and alcohols. For Ethyl 4,4-dimethyl-3-oxopentanoate, hydrolysis produces 4,4-dimethyl-3-oxopentanoic acid, increasing water solubility and bioavailability .

- Testing Protocol : Conduct OECD 301C biodegradation assays:

Monitor hydrolysis via pH changes and GC/MS.

Measure biochemical oxygen demand (BOD) to assess biodegradation rates.

Compare results with structurally similar esters (e.g., ethyl acetate) .

Q. What challenges arise in using Ethyl 4,4-dimethyl-3-oxopentanoate as a precursor in heterocyclic synthesis?

- Steric Hindrance : The 4,4-dimethyl groups impede nucleophilic attacks, requiring optimized conditions for reactions like thiouracil synthesis (e.g., prolonged heating with thiourea and sodium ethoxide) .

- Purification : Recrystallization from water or ethanol is essential to achieve ≥98% purity for downstream applications .

Q. How can computational methods predict reactivity in alkylation reactions?

- DFT Calculations : Model transition states to evaluate steric and electronic effects. For example, the 4,4-dimethyl groups increase steric bulk, reducing electrophilicity at the keto carbon.

- Case Study : Compare theoretical yields with experimental data from alkylation reactions using ZnR₂ (e.g., GP7 protocol in ). Adjust catalysts (e.g., switch to bulky bases like LDA) to enhance reactivity .

Data Contradictions and Resolutions

- Enzymatic Inactivity : reports no activity for Ethyl 4,4-dimethyl-3-oxopentanoate with NcCR, contrasting with active substrates like ethyl 3-oxobutanoate. This highlights the need for substrate-specific enzyme screening .

- Hydrolysis Variability : While some esters hydrolyze rapidly (e.g., ethyl acetate), Ethyl 4,4-dimethyl-3-oxopentanoate may exhibit slower kinetics due to steric protection of the ester group. Always validate hydrolysis rates experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.